molecular formula C13H11NO6S B2881088 {2-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetic acid CAS No. 123021-83-0

{2-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetic acid

Cat. No.: B2881088
CAS No.: 123021-83-0
M. Wt: 309.29
InChI Key: DUOBPJLBIJVAJP-WEVVVXLNSA-N
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Description

{2-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetic acid is a unique chemical entity known for its complex structure and significant reactivity It is characterized by its methoxyphenoxy acetic acid moiety linked to a thiazolidine ring, which confers specific biochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetic acid typically involves multi-step organic synthesis A common method starts with the preparation of the thiazolidine ring, which is then functionalized with a methoxyphenoxy group

Industrial Production Methods

Industrial production may involve large-scale batch reactors where the compound is synthesized through controlled chemical reactions. Catalysts and specific reaction conditions, such as temperature, pressure, and solvents, are optimized to maximize yield and purity. Purification processes like crystallization and chromatography are employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones when oxidized.

  • Reduction: : Reduction reactions might involve the addition of hydrogen to the thiazolidine ring, modifying its electronic properties.

  • Substitution: : Commonly, nucleophilic substitution reactions occur, particularly at the methoxy or acetic acid positions, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidizing Agents: : Peroxides, m-chloroperbenzoic acid

  • Reducing Agents: : Lithium aluminium hydride, hydrogen gas

  • Substitution Reagents: : Halides, alcohols, acids under mild to moderate temperatures

Major Products

The major products vary based on the reaction type but often include substituted thiazolidine derivatives, oxidized sulfur compounds, and various functionalized acetic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, {2-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetic acid is studied for its potential as a building block in organic synthesis due to its reactive sites.

Biology

Biologically, this compound is explored for its interactions with proteins and enzymes, which can lead to the development of new biochemical tools or pharmaceuticals.

Medicine

In medical research, it is investigated for its therapeutic potential, especially in areas like antimicrobial or anti-inflammatory drug development.

Industry

Industrially, it may be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which {2-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetic acid exerts its effects often involves binding to specific molecular targets, such as enzymes or receptors. This binding can alter the activity of these targets, leading to various biochemical outcomes. The thiazolidine ring plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid: : Shares a similar thiazolidine and (E)-methylene structure but with a benzoic acid moiety instead of methoxyphenoxy acetic acid.

  • 2-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-3,4-dimethoxyphenoxyacetic acid: : Similar structure but with additional methoxy groups.

Uniqueness

What makes {2-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetic acid unique is its combination of the thiazolidine ring with a methoxyphenoxy acetic acid moiety, providing a distinct set of chemical and biological properties not found in the closely related compounds.

Properties

IUPAC Name

2-[2-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO6S/c1-19-8-4-2-3-7(11(8)20-6-10(15)16)5-9-12(17)14-13(18)21-9/h2-5H,6H2,1H3,(H,15,16)(H,14,17,18)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOBPJLBIJVAJP-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC(=O)O)C=C2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OCC(=O)O)/C=C/2\C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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